- Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary, European Journal of Organic Chemistry, 2003, (5), 869-877

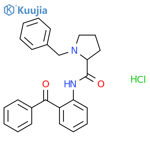

Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

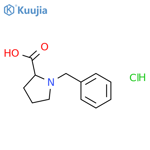

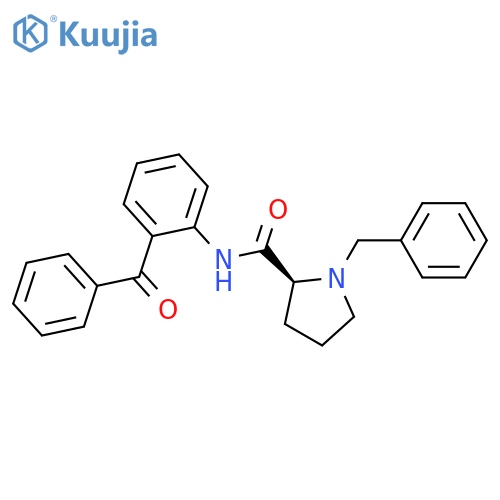

96293-17-3 structure

Produktname:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

CAS-Nr.:96293-17-3

MF:C25H24N2O2

MW:384.470266342163

MDL:MFCD00145260

CID:809911

PubChem ID:354335054

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-

- (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE

- FD1115

- (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone

- (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE

- N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide

- [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide

- AK327439

- IPSABLMEYFYEHS-QHCPKHFHSA-N

- SBB001753

- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)

- (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)

- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)

- (S)-2-(N-Benzylprolyl)aminobenzophenone

- CS-0011031

- SCHEMBL601411

- (s)-n-benzylproline (2-benzoylphenyl)amide

- AKOS001756321

- DTXSID90359670

- 96293-17-3

- MFCD00145260

- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- B5519

- WDA29317

- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-

- N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- DB-322111

- AS-10082

- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

-

- MDL: MFCD00145260

- Inchi: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1

- InChI-Schlüssel: IPSABLMEYFYEHS-QHCPKHFHSA-N

- Lächelt: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

Berechnete Eigenschaften

- Genaue Masse: 384.183778g/mol

- Oberflächenladung: 0

- XLogP3: 5.1

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Anzahl drehbarer Bindungen: 6

- Monoisotopenmasse: 384.183778g/mol

- Monoisotopenmasse: 384.183778g/mol

- Topologische Polaroberfläche: 49.4Ų

- Schwere Atomanzahl: 29

- Komplexität: 551

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 1

Experimentelle Eigenschaften

- Farbe/Form: Nicht verfügbar

- Dichte: 1.1573 (rough estimate)

- Schmelzpunkt: 98.0 to 102.0 deg-C

- Siedepunkt: 606°C at 760 mmHg

- Flammpunkt: 320.3±31.5 °C

- Brechungsindex: 1.5500 (estimate)

- PSA: 49.41000

- LogP: 4.53160

- λ max: 240(MeOH)(lit.)

- Löslichkeit: Nicht verfügbar

- Dampfdruck: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Sicherheitshinweise: S24/25

- Lagerzustand:Inert atmosphere,Room Temperature

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D917365-5g |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 97% | 5g |

$115 | 2023-09-03 | |

| eNovation Chemicals LLC | D917365-10g |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 97% | 10g |

$195 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081018-25g |

(S)-2-(N-Benzylprolyl)aminobenzophenone |

96293-17-3 | 97% | 25g |

¥2121.00 | 2024-04-23 | |

| Key Organics Ltd | AS-10082-1MG |

(S)-(-)-2-(N-Benzylprolyl)aminobenzophenone |

96293-17-3 | >99% | 1mg |

£37.00 | 2025-02-09 | |

| abcr | AB483446-250 mg |

(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |

96293-17-3 | 250mg |

€72.90 | 2023-06-15 | ||

| Chemenu | CM256012-5g |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 95%+ | 5g |

$*** | 2023-05-29 | |

| abcr | AB483446-1 g |

(S)-N-(2-Benzoylphenyl)-1-benzyl-prolinamide; . |

96293-17-3 | 1g |

€98.30 | 2023-06-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5519-1g |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 98.0%(LC) | 1g |

¥590.0 | 2022-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD732-100mg |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 97% | 100mg |

99CNY | 2021-05-08 | |

| Alichem | A109006277-10g |

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide |

96293-17-3 | 97% | 10g |

$979.20 | 2023-08-31 |

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Water ; pH 6

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 0 °C

1.2 Solvents: Toluene ; 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Solvents: Toluene ; 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7

Referenz

- Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; > 1 °C; 0 °C → 40 °C

1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Tripotassium phosphate ; 40 °C; 12 - 15 h, 40 °C; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7 - 8, cooled

Referenz

- Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; -10 °C

1.2 Solvents: Dichloromethane ; 5 min, -30 °C

1.3 Reagents: Triethylamine ; 20 h, rt

1.2 Solvents: Dichloromethane ; 5 min, -30 °C

1.3 Reagents: Triethylamine ; 20 h, rt

Referenz

- The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Solvents: Dichloromethane ; overnight, 40 °C

1.2 Solvents: Dichloromethane ; overnight, 40 °C

Referenz

- Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa, Chemistry - A European Journal, 2018, 24(36), 9136-9147

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran

Referenz

- Design, synthesis and testing of Beta-strand mimics as protease inhibitors, 2006, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 20 min, -15 °C

1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Calcium carbonate Solvents: Water ; rt

1.2 Solvents: Dichloromethane ; 30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt

1.3 Reagents: Calcium carbonate Solvents: Water ; rt

Referenz

- Direct Targeting of Rab-GTPase-Effector Interactions, Angewandte Chemie, 2014, 53(9), 2498-2503

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ; 5 min, -5 °C

1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 17 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Methanesulfonyl chloride ; 5 min, -5 - 0 °C; 30 min, -5 - 0 °C

1.3 17 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives, Tetrahedron, 2019, 75(36),

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; rt; 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; pH 2.0 - 2.5, 20 - 25 °C

Referenz

- Disubstituted amino acids and methods of preparation and use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Dichloromethane ; rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid, Journal of Organic Chemistry, 2011, 76(6), 1513-1520

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -20 °C; 30 min, -10 °C

1.2 -30 °C; 10 h, rt

1.2 -30 °C; 10 h, rt

Referenz

- Preparation of novel cyclic boronate inhibitors of HCV replication, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; reflux → 66 °C

Referenz

- Simple method for synthesizing chiral amino acids, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C; 10 min, rt

1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dichloromethane ; rt → 45 °C; overnight, 45 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, -30 - -20 °C; -10 °C

1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt

1.2 Solvents: Dichloromethane ; -30 °C; 10 h, rt

Referenz

- Preparation of triazole-containing peptidomimetic macrocyclic compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 12 h, rt

Referenz

- Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Referenz

- Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids, Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 70 °C; 2 h, 70 °C

Referenz

- Preparation of L-theanine by chemical method, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ; 10 min, 0 °C; 0 °C → -10 °C

1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C

1.3 overnight, -10 °C → rt

1.2 Reagents: Methanesulfonyl chloride ; 20 min, -10 °C

1.3 overnight, -10 °C → rt

Referenz

- Synthesis of Chiral Spin-Labeled Amino Acids, Organic Letters, 2019, 21(24), 10149-10153

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referenz

- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referenz

- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

Herstellungsverfahren 21

Reaktionsbedingungen

1.1 Reagents: Methanesulfonyl chloride , 1-Methylimidazole Solvents: Dichloromethane ; 0 °C

1.2 overnight, 40 - 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt

1.2 overnight, 40 - 50 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 3 h, rt

Referenz

- Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

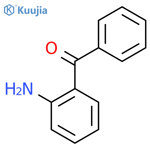

- 2-Aminobenzophenone

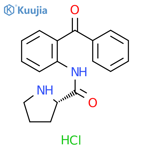

- 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-, hydrochloride (1:1), (2S)-

- N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride

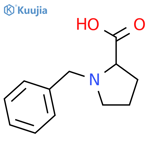

- (2S)-1-benzylpyrrolidine-2-carboxylic acid

- (SP-4-4)-[N-Ethyl-N2-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-κN]carbonyl]amino-κN]phenyl]methylene]-L-glutaminato(2-)-κN2,κO1]nickel

- (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

- N-Benzyl-(S)-proline Hydrochloride

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Verwandte Literatur

-

Milan Nádvorník,Alexander Popkov Green Chem. 2002 4 71

-

2. Stereoselective radical addition of carbon-centred radicals to the dehydroalanine moiety of the chiral nickel(II) complex of the Schiff′s base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone and dehydroalanineRashid G. Gasanov,Lubov V. Il'inskaya,Michail A. Misharin,Victor I. Maleev,Nicolai I. Raevski,Nicolai S. Ikonnikov,Svetlana A. Orlova,Nadezhda A. Kuzmina,Yuri N. Belokon' J. Chem. Soc. Perkin Trans. 1 1994 3343

-

3. Synthesis and evaluation of ω-borono-α-amino acids? as active-site probes of arginase and nitric oxide synthasesSylvain Collet,Fran?ois Carreaux,Jean-Luc Boucher,Stéphanie Pethe,Michel Lepoivre,Renée Danion-Bougot,Daniel Danion J. Chem. Soc. Perkin Trans. 1 2000 177

-

Ana Maria Faisca Phillips,Armando J. L. Pombeiro Org. Biomol. Chem. 2020 18 7026

-

Oleg A. Levitskiy,Olga I. Aglamazova,Yuri K. Grishin,Ksenia A. Paseshnichenko,Vadim A. Soloshonok,Hiroki Moriwaki,Tatiana V. Magdesieva Dalton Trans. 2020 49 8636

96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) Verwandte Produkte

- 345-32-4(5-(Trifluoromethyl)indoline-2,3-dione)

- 443-69-6(5-Fluoroisatin)

- 50-35-1(Thalidomide)

- 117-06-6(1-Amino-5-benzoylaminoanthraquinone)

- 91-56-5(Isatin)

- 97-36-9(2,4-Dimethylacetoacetanilide)

- 391-12-8(7-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

- 317-20-4(7-fluoro-2,3-dihydro-1H-indole-2,3-dione)

- 59-48-3(Oxindole)

- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide

Reinheit:99%/99%

Menge:25g/100g

Preis ($):256.0/843.0